molecular formula C13H17ClN2O B263653 1-(3-Chlorobenzoyl)-4-ethylpiperazine

1-(3-Chlorobenzoyl)-4-ethylpiperazine

Cat. No.: B263653
M. Wt: 252.74 g/mol
InChI Key: BQDAIFHUDMVCQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-ethylpiperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. This compound is a piperazine derivative that has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-ethylpiperazine is not fully understood, but it is believed to interact with certain receptors in the brain and nervous system, including the serotonin and dopamine receptors. This interaction may lead to changes in neurotransmitter levels and activity, which can affect mood, behavior, and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific receptor it interacts with and the dose administered. Some of the effects observed in animal studies include changes in neurotransmitter levels, alterations in behavior and mood, and changes in pain sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-Chlorobenzoyl)-4-ethylpiperazine in lab experiments is its ability to interact with specific receptors in the brain and nervous system, which can provide insight into the mechanisms underlying certain neurological disorders. However, the compound may also have limitations, including potential toxicity at high doses and the need for careful dosing and monitoring in animal studies.

Future Directions

There are several potential future directions for research on 1-(3-Chlorobenzoyl)-4-ethylpiperazine. One area of interest is its potential use as a treatment for neurological disorders, including depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the compound's mechanism of action and its effects on neurotransmitter levels and behavior. Finally, continued research is needed to investigate the compound's potential toxicity and safety in animal studies.

Synthesis Methods

There are several methods for synthesizing 1-(3-Chlorobenzoyl)-4-ethylpiperazine, including the reaction of 1-(3-chlorobenzoyl)piperazine with ethyl bromide in the presence of a base, the reaction of 1-(3-chlorobenzoyl)piperazine with ethyl iodide in the presence of a base, and the reaction of 1-(3-chlorobenzoyl)piperazine with ethyl chloride in the presence of a base. The yield and purity of the compound depend on the specific method used and the conditions under which the reaction is carried out.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-ethylpiperazine has potential applications in drug development due to its ability to interact with certain receptors in the brain and nervous system. This compound has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, it has been investigated for its potential use as an analgesic and anti-inflammatory agent.

Properties

Molecular Formula

C13H17ClN2O

Molecular Weight

252.74 g/mol

IUPAC Name

(3-chlorophenyl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C13H17ClN2O/c1-2-15-6-8-16(9-7-15)13(17)11-4-3-5-12(14)10-11/h3-5,10H,2,6-9H2,1H3

InChI Key

BQDAIFHUDMVCQC-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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